![molecular formula C11H7BrClNO2 B2926319 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide CAS No. 59282-22-3](/img/structure/B2926319.png)
5-bromo-N-(3-chlorophenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-chlorophenyl)furan-2-carboxamide, commonly known as BCPC, is a chemical compound used in various scientific experiments due to its unique properties. It is a small molecule with the chemical formula C18H17BrClN3O2 .
Molecular Structure Analysis
The molecular structure of 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide includes a furan ring that is substituted at the 2-position with an anilide . The compound belongs to the class of organic compounds known as 2-furanilides .Physical And Chemical Properties Analysis
The average weight of 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide is 422.703 and its monoisotopic weight is 421.019267157 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Antibacterial Activities and Computational Validation
A study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, including the structurally similar 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide, demonstrated significant in vitro antibacterial activities against clinically isolated drug-resistant bacteria, such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The efficacy of these compounds, especially against NDM-positive A. baumannii, highlighted their potential as antibacterial agents. Computational docking studies and molecular dynamics (MD) simulations further validated the active site interactions and stability of these molecules, suggesting a promising avenue for the development of new antibacterial drugs (Siddiqa et al., 2022).
Antiprotozoal Activity
Research into substituted 2,5-bis(4-guanylphenyl)furans and related analogues, which share a functional similarity to 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide, has explored their antiprotozoal efficacy. Though not directly addressing 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide, these studies illuminate the broader potential of furan-carboxamide derivatives in treating protozoal infections. Particularly, some compounds exhibited significant activity against Trypanosoma rhodesiense, suggesting that modifications of the furan-carboxamide structure could yield potent antiprotozoal agents (Das & Boykin, 1977).
Antimicrobial Evaluation
A series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial potential. The preparation of these compounds aimed to incorporate functional groups known for significant bioactivity. Through spectroscopic techniques and X-ray structures, these compounds were thoroughly characterized. The antimicrobial assessment revealed varied activities, with specific derivatives exhibiting notable antifungal and antibacterial efficacy. This research underscores the capability of 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide derivatives to serve as frameworks for developing new antimicrobial agents (Sweidan et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-bromo-N-(3-chlorophenyl)furan-2-carboxamide is the Mitogen-activated protein kinase 10 (MAPK10) . This kinase is involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Mode of Action
It is known to interact with its target, mapk10, leading to changes in the kinase’s activity . This interaction can influence various cellular processes, including cell proliferation and differentiation .
Biochemical Pathways
Given its target, it is likely to influence pathways related to cell proliferation, differentiation, and apoptosis
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its influence on MAPK10 and the associated cellular processes . .
properties
IUPAC Name |
5-bromo-N-(3-chlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-10-5-4-9(16-10)11(15)14-8-3-1-2-7(13)6-8/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSGUFYKAVXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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